molecular formula C19H21N3O5S2 B2372230 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1172913-43-7

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2372230
CAS RN: 1172913-43-7
M. Wt: 435.51
InChI Key: FSWLSRQGSSJANM-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Dimerization

Research on similar compounds, such as 3,5-diaryl-1H-pyrazoles, has focused on understanding their molecular structure and dimerization properties. One study by Zheng, Wang, and Fan (2010) explored the formation of molecular dimers through intermolecular hydrogen bonds in these compounds (Zheng, Wang, & Fan, 2010).

Synthesis and Biological Evaluation

Pyrazole derivatives, which are structurally related to the compound , have been synthesized and evaluated for their biological activity. For instance, Ravula et al. (2016) synthesized novel pyrazoline derivatives and assessed their anti-inflammatory and antibacterial properties (Ravula et al., 2016).

Antioxidant Properties

Prabakaran, Manivarman, and Bharanidharan (2021) conducted a study on chalcone derivatives related to pyrazoles, highlighting their potential as antioxidants. Their research included in vitro testing and molecular docking studies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives, including compounds with a furan-2-yl group, and evaluated their antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).

Antibacterial and Antitubercular Agents

Bhoot, Khunt, and Parekh (2011) synthesized and evaluated a series of pyrazole derivatives for their potential as antibacterial and antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Synthesis and Characterization for Medical Application

Studies like those by Küçükgüzel et al. (2013) have synthesized and characterized similar compounds for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

GIRK Channel Activators

In 2021, Sharma et al. discovered a series of acetamide ethers, structurally similar to the compound , as activators of GIRK1/2 potassium channels, demonstrating the potential for neurological applications (Sharma et al., 2021).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-13-5-6-16(10-14(13)2)29(25,26)21-19-11-17(18-4-3-8-27-18)20-22(19)15-7-9-28(23,24)12-15/h3-6,8,10-11,15,21H,7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWLSRQGSSJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide

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